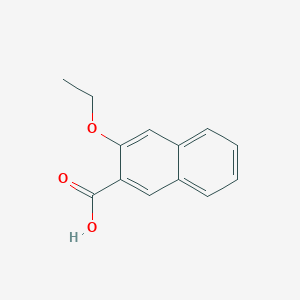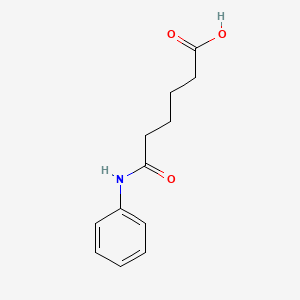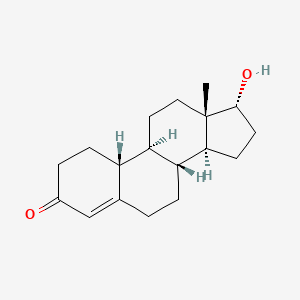
Epinandrolone
Übersicht
Beschreibung
Epinandrolone, also known as 17alpha-Nandrolone, is a synthetic anabolic-androgenic steroid. It is structurally related to the primary male hormone, testosterone, and is used for its anabolic properties. This compound is known for its ability to promote muscle growth and enhance physical performance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epinandrolone can be synthesized through various chemical routes. One common method involves the reduction of 19-norandrostenedione using sodium borohydride in an ethanol solution. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The large-scale synthesis may also employ catalytic hydrogenation methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Epinandrolone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 19-norandrostenedione.
Reduction: Reduction of this compound can yield 17alpha-estradiol.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 19-norandrostenedione.
Reduction: 17alpha-estradiol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Epinandrolone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection of anabolic steroids.
Biology: Studied for its effects on muscle growth and development.
Medicine: Investigated for potential therapeutic uses in treating muscle-wasting diseases.
Industry: Used in the development of performance-enhancing drugs for athletes.
Wirkmechanismus
Epinandrolone exerts its effects by binding to androgen receptors in muscle and bone tissues. This binding activates the androgen receptor complex, which then translocates to the cell nucleus and binds to specific DNA sequences known as hormone response elements. This interaction regulates the transcription of genes involved in muscle growth and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nandrolone: Similar in structure but differs in the position of the double bond.
Boldenone: Another anabolic steroid with a similar structure but with a different double bond configuration.
Testosterone: The primary male hormone with a similar anabolic effect but different in its overall structure.
Uniqueness
Epinandrolone is unique due to its specific structural modifications, which result in a distinct anabolic-to-androgenic ratio. This makes it particularly effective for promoting muscle growth with fewer androgenic side effects compared to other anabolic steroids.
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAGDVCDWIYMMC-SHRADXDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016522 | |
| Record name | Epinandrolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4409-34-1 | |
| Record name | Epinandrolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004409341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epinandrolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


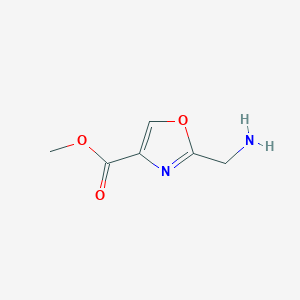
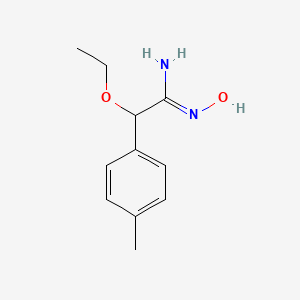

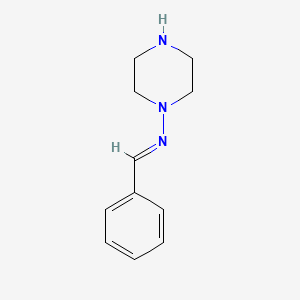
![4-((2-(5-Chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)-N-methylnicotinamide](/img/structure/B1623826.png)

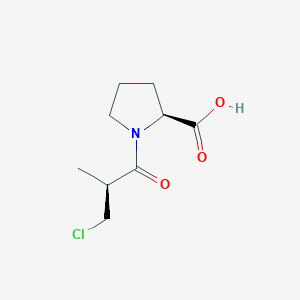


![3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one](/img/structure/B1623832.png)


